

Unraveling the Toxicological Profile of NSC 5416-d14: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 5416-d14

Cat. No.: B1144111

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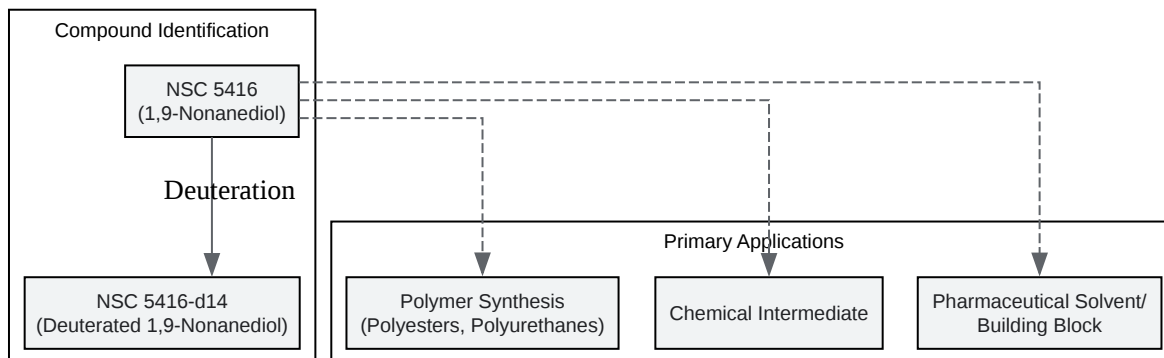
An Examination of a Deuterated Chemical Intermediate Mistaken for a Drug Candidate

This technical guide addresses the existing knowledge surrounding the toxicity of **NSC 5416-d14**. It is intended for researchers, scientists, and professionals in drug development who may have encountered this designation. A comprehensive review of available data reveals that **NSC 5416-d14** is the deuterated form of NSC 5416, which is identified as the chemical compound 1,9-Nonanediol. This distinction is critical, as 1,9-Nonanediol is not an early-stage drug candidate but rather a chemical intermediate with limited publicly available toxicological data. This guide summarizes the known information and clarifies the context of this compound's use.

Introduction to NSC 5416 and NSC 5416-d14

NSC 5416 is a designation for the chemical compound 1,9-Nonanediol, a straight-chain aliphatic diol.^[1] Consequently, **NSC 5416-d14** is the deuterium-labeled version of 1,9-Nonanediol. Deuterated compounds are often used in research, particularly in pharmacokinetic studies, but the biological and toxicological properties of the parent compound are the primary determinants of its effects. 1,9-Nonanediol is primarily utilized as a monomer in the synthesis of polymers like polyesters and polyurethanes, and as an intermediate in the manufacturing of other chemicals.^{[2][3]} Its applications extend to the pharmaceutical industry, where it serves as a building block in organic synthesis or as a solvent, rather than as an active pharmaceutical ingredient (API).^{[3][4][5]}

The relationship and primary applications of these compounds can be visualized as follows:



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Figure 1: Relationship and applications of NSC 5416.

Summary of Available Toxicity Data

The toxicological data for 1,9-Nonanediol (NSC 5416) is sparse and primarily derived from safety data sheets (SDS). There is a notable absence of in-depth, peer-reviewed toxicological studies typical for a compound in drug development. The existing information suggests a low acute toxicity profile.

Table 1: Quantitative Toxicity Data for 1,9-Nonanediol (NSC 5416)

Parameter	Value	Species	Route	Source
LD50	>3,200 mg/kg	Rat	Oral	[6]
LD50	>2,000 mg/kg	Rat	Oral	[7]

This table summarizes the available quantitative data on the acute toxicity of 1,9-Nonanediol. The high LD50 values suggest low acute toxicity upon ingestion.

Hazard Identification and Safety Profile

Information regarding the safety and hazards of 1,9-Nonanediol is consistently reported across various safety data sheets. The compound is generally not classified as hazardous, though it

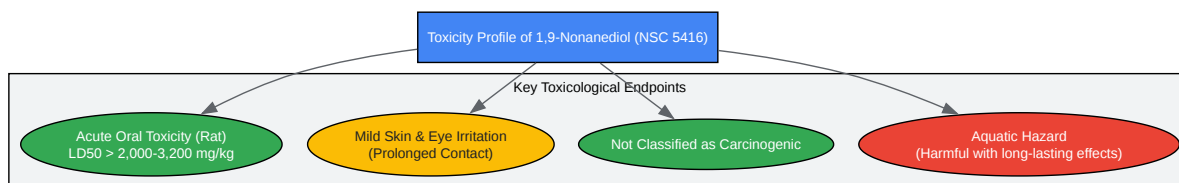
may pose mild risks.

Table 2: Summary of Hazard Information for 1,9-Nonanediol (NSC 5416)

Hazard Category	Observation	Recommendations
Acute Toxicity	Not classified as acutely toxic. May be harmful if swallowed.	Rinse mouth with water if ingested. Do not induce vomiting.
Skin Corrosion/Irritation	Not classified as a skin irritant. May cause mild irritation on prolonged contact.	Wash off with soap and plenty of water.
Eye Damage/Irritation	Not classified as an eye irritant. May cause mild irritation.	Flush eyes with water as a precaution.
Respiratory/Skin Sensitization	No data available.	Avoid breathing dust.
Carcinogenicity	No components are identified as probable, possible, or confirmed human carcinogens by IARC.	Standard laboratory hygiene practices are recommended.
Environmental Hazard	Harmful to aquatic life with long-lasting effects.	Avoid release to the environment.

This table provides a qualitative summary of the hazards associated with 1,9-Nonanediol based on available safety data sheets.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

A logical diagram summarizing these key toxicity findings is presented below:



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Figure 2: Summary of 1,9-Nonanediol toxicity findings.

Experimental Protocols

A defining feature of the available information on NSC 5416 (1,9-Nonanediol) is the absence of detailed experimental protocols for toxicological assessment. The LD50 values are cited in safety data sheets without reference to specific standardized guidelines (e.g., OECD, EPA). For a compound intended for industrial use, such detailed public documentation is not always available. There are no published studies detailing the methodologies for assessing its potential effects on specific biological pathways or organ systems.

Signaling Pathways and Mechanism of Action

There is no evidence to suggest that 1,9-Nonanediol (NSC 5416) has a specific mechanism of action or interacts with particular signaling pathways in a manner relevant to drug development. One study notes that 1,9-Nonanediol can suppress glycine currents in neurons, but this appears to be an isolated observation in the context of general chemical effects on neuronal function rather than a targeted pharmacological activity.^[1] Its biological effects are likely limited to non-specific interactions at high concentrations, consistent with its use as a solvent and chemical building block.

Conclusion

The inquiry into the early-stage toxicity of **NSC 5416-d14** reveals a case of mistaken identity. The compound in question is the deuterated form of 1,9-Nonanediol, a chemical intermediate with a low acute toxicity profile and no indication of being a drug candidate. The information available is limited to basic safety data and lacks the comprehensive toxicological studies,

detailed experimental protocols, and mechanistic data that would be associated with a compound in preclinical development. Researchers and drug development professionals should be aware that NSC 5416 is not a designation for a novel therapeutic agent, and therefore, extensive toxicological research in that context is not available.

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- To cite this document: BenchChem. [Unraveling the Toxicological Profile of NSC 5416-d14: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144111#early-stage-research-on-nsc-5416-d14-toxicity]

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